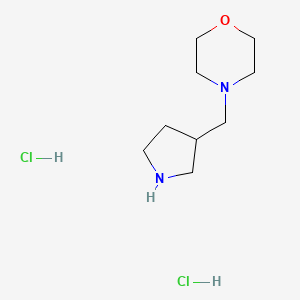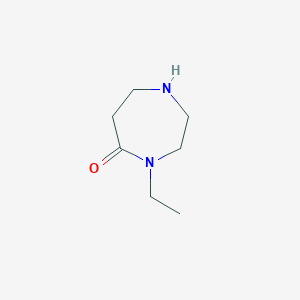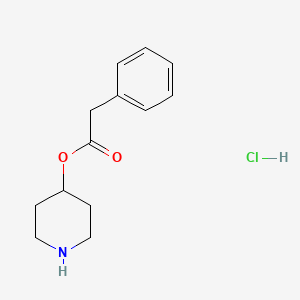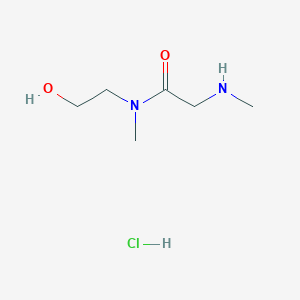
5-Chloro-2-(1-methylhydrazino)pyridine
Vue d'ensemble
Description
5-Chloro-2-(1-methylhydrazino)pyridine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(1-methylhydrazino)pyridine is1S/C6H8ClN3/c1-10(8)6-3-2-5(7)4-9-6/h2-4H,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
5-Chloro-2-(1-methylhydrazino)pyridine is a solid at ambient temperature . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Derivative Synthesis
A derivative of 5-Chloro-2-(1-methylhydrazino)pyridine, namely 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, has been synthesized. This compound forms an intermediate that is converted to various thiadiazine derivatives. These derivatives exhibit potential for further chemical research and applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Spectroscopic Analysis and Structural Studies
Another study focused on the structural and spectroscopic analysis of a pyridine derivative closely related to 5-Chloro-2-(1-methylhydrazino)pyridine. The findings provide insights into the structural differences and supramolecular features of these compounds, which are critical for designing new molecules with specific properties (Tranfić et al., 2011).
Radiosynthesis and Imaging Studies
- Positron Emission Tomography (PET): A closely related compound, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine, exhibited high affinity for nicotinic acetylcholine receptors. This compound's efficient radiochemical synthesis for use in PET imaging represents a significant advancement in studying neurological receptors (Brown et al., 2001).
Chemical Reaction Enhancement and Catalysis
- Cobalt-Catalyzed Reactions: 2-(1-Methylhydrazinyl)pyridine has been used as a directing group in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions. This application demonstrates the compound's utility in enhancing chemical synthesis and reaction specificity (Zhai et al., 2017).
Synthesis of Medical Imaging Agents
- Technetium Binding Ligands: Research on analogs of 5-Chloro-2-(1-methylhydrazino)pyridine has provided insights into their role as bifunctional chelators for technetium, a crucial element in medical imaging. These studies help understand the coordination chemistry and chelation properties of these compounds (Meszaros, Dose, Biagini, & Blower, 2011).
Safety And Hazards
The safety information for 5-Chloro-2-(1-methylhydrazino)pyridine includes several hazard statements: H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 5-Chloro-2-(1-methylhydrazino)pyridine .
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(8)6-3-2-5(7)4-9-6/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXGSKJAKSYSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1-methylhydrazino)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)


![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)

![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)


![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
